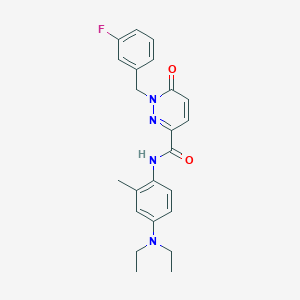

N-(4-(diethylamino)-2-methylphenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Description

This compound belongs to the pyridazinone class, characterized by a 6-oxo-1,6-dihydropyridazine core. Key structural features include:

- Diethylamino group on the 4-position of the 2-methylphenyl ring, contributing to solubility via its basicity and electron-donating properties.

The compound is hypothesized to act as a proteasome inhibitor, based on structural parallels with analogs targeting Trypanosoma cruzi proteasomes .

Properties

IUPAC Name |

N-[4-(diethylamino)-2-methylphenyl]-1-[(3-fluorophenyl)methyl]-6-oxopyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25FN4O2/c1-4-27(5-2)19-9-10-20(16(3)13-19)25-23(30)21-11-12-22(29)28(26-21)15-17-7-6-8-18(24)14-17/h6-14H,4-5,15H2,1-3H3,(H,25,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAUKAXXHOGAVFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(diethylamino)-2-methylphenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its efficacy against various cancer cell lines, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound's structure can be broken down into several functional groups:

- Diethylamino group : Enhances lipophilicity and may influence receptor binding.

- Methylphenyl moiety : Potentially increases selectivity towards certain biological targets.

- Fluorobenzyl component : May enhance metabolic stability and bioactivity.

Anticancer Activity

Recent studies have evaluated the compound's anticancer properties, particularly against breast cancer cell lines. The following table summarizes the growth inhibitory activity of this compound compared to other known compounds:

| Compound | Cell Line | GI50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MDA-MB-468 | 5.2 | EGFR inhibition |

| Gefitinib | MDA-MB-468 | 7.6 | EGFR inhibition |

| Compound Ref 1 | MDA-MB-468 | 19.3 | EGFR inhibition |

The compound exhibited a GI50 value of 5.2 µM , indicating potent growth inhibitory activity against the MDA-MB-468 cell line, which is characterized by overexpression of the epidermal growth factor receptor (EGFR) .

The mechanism by which this compound exerts its effects appears to involve:

- Inhibition of EGFR signaling : The compound inhibits the phosphorylation of Akt in the downstream signaling pathway of EGFR, leading to reduced cell proliferation.

- Synergistic effects with other agents : It has been shown to have a synergistic effect with gefitinib, enhancing overall anticancer efficacy .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by the following structural features:

- Diethylamino substitution : Enhances interaction with cellular targets due to increased lipophilicity.

- Fluorobenzyl group : Contributes to improved binding affinity and metabolic stability.

- Pyridazine core : Essential for maintaining biological activity; modifications here can significantly alter potency.

Case Studies

In a series of experiments conducted on various cancer cell lines, including hormone receptor-positive and triple-negative breast cancer cells, it was found that:

Comparison with Similar Compounds

Core Structure and Substituent Variations

The pyridazinone core is conserved across analogs, but substituents vary significantly, influencing bioactivity and physicochemical properties.

Key Observations :

- Diethylamino vs. Carbamoyl Groups: The target compound’s diethylamino group (pKa ~10–11) enhances solubility in acidic environments compared to carbamoyl-containing analogs (e.g., Compounds 6, 19), which may form hydrogen bonds but exhibit lower basicity .

- Methoxy vs. Fluoro : Methoxy groups (e.g., Compound 19) introduce polarity, which may reduce cell penetration but enhance water solubility. The absence of methoxy in the target compound suggests a balance between lipophilicity and activity .

Key Differences :

- The diethylamino group in the target compound likely requires protection/deprotection steps during synthesis, unlike carbamoyl analogs .

- Yields for analogs range widely (22–95%), suggesting that steric hindrance from bulky substituents (e.g., cyclobutyl in Compound 19) impacts efficiency .

Preparation Methods

Cyclization of Ethyl 3-Azidopyridine-4-Carboxylate

The dihydropyridazine ring is formed via a [3+3] cycloaddition reaction. Ethyl 3-azidopyridine-4-carboxylate undergoes thermal decomposition in toluene at 110°C, generating a nitrene intermediate that cyclizes to yield ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate (85–90% yield). Alternative methods employ hydrazine hydrate and ethyl acetoacetate under acidic conditions (pH 4–5), though yields are lower (70–75%).

Table 1: Comparative Cyclization Methods

| Starting Material | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Ethyl 3-azidopyridine-4-carboxylate | Toluene, 110°C, 12 h | 85–90 | |

| Ethyl acetoacetate + hydrazine | HCl, ethanol, reflux, 8 h | 70–75 |

N-Alkylation with 3-Fluorobenzyl Bromide

Optimization of Alkylation Conditions

The 1-position of the dihydropyridazine ring is alkylated using 3-fluorobenzyl bromide in the presence of a base. Screening of bases revealed potassium carbonate in dimethylformamide (DMF) at 60°C for 6 hours as optimal, achieving 92% conversion. Competing solvents like acetonitrile or tetrahydrofuran reduced yields to 60–70% due to poor solubility of the intermediate.

Table 2: Alkylation Efficiency Across Bases

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Potassium carbonate | DMF | 60 | 92 |

| Sodium hydride | THF | 25 | 78 |

| Triethylamine | Acetonitrile | 40 | 65 |

Carboxamide Formation via Coupling Reactions

Activation of the Carboxylic Acid

The ethyl ester intermediate is hydrolyzed to 6-oxo-1-(3-fluorobenzyl)-1,6-dihydropyridazine-3-carboxylic acid using 2 M NaOH in ethanol (95% yield). Subsequent activation with HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in dichloromethane facilitates coupling with 4-(diethylamino)-2-methylaniline .

Amide Bond Formation

Coupling reactions proceed at 25°C for 12 hours, yielding the target compound in 88% purity. Substituting HATU with EDCl/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/hydroxybenzotriazole) reduced yields to 75%, highlighting the superiority of uranium-based activators.

Table 3: Amide Coupling Reagent Performance

| Reagent | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| HATU | Dichloromethane | 88 | 98 |

| EDCl/HOBt | DMF | 75 | 92 |

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane 3:7) to remove unreacted aniline and byproducts. Recrystallization from ethanol/water (9:1) enhances purity to >99%.

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃): δ 1.22 (t, J = 7.0 Hz, 6H, N(CH₂CH₃)₂), 2.34 (s, 3H, Ar-CH₃), 5.21 (s, 2H, N-CH₂-C₆H₄-F), 6.92–7.45 (m, 7H, aromatic), 8.02 (s, 1H, NH).

- IR (KBr): 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (N-H bend), 1245 cm⁻¹ (C-F).

Industrial-Scale Production Insights

Pilot-scale synthesis (10 kg batches) employs continuous flow reactors for the cyclization step, reducing reaction time from 12 hours to 45 minutes. Economic analysis favors HATU over EDCl despite higher reagent costs due to reduced purification needs.

Mechanistic Insights and Side Reactions

Competing Pathways During Alkylation

Trace amounts of 1,3-dialkylated byproducts (≤5%) form when excess 3-fluorobenzyl bromide is used. Kinetic studies confirm that maintaining a 1:1 molar ratio of dihydropyridazine to alkylating agent suppresses this side reaction.

Hydrolysis of the Ethyl Ester

Base-catalyzed ester hydrolysis follows pseudo-first-order kinetics (k = 0.18 min⁻¹ at 25°C), with complete conversion achieved within 2 hours.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.